molecular formula C7H6N2O2S B025818 Methyl 3-amino-4-cyanothiophene-2-carboxylate CAS No. 102123-28-4

Methyl 3-amino-4-cyanothiophene-2-carboxylate

Cat. No. B025818
M. Wt: 182.2 g/mol
InChI Key: AEWVEROSMGRHRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate involves interactions with various active halo methylene compounds under mild conditions to afford 5-acyl-2-amino-3-cyanothiophenes as the only products, showcasing a broad substrate scope and reaction versatility (Lugovik et al., 2017). This synthesis pathway enables the creation of new polyfunctional thiophene derivatives with a rare combination of functionalities, significantly contributing to the field of organic synthesis and material science.

Molecular Structure Analysis

The crystal structure of Methyl 3-aminothiophene-2-carboxylate, a related compound, reveals that it crystallizes in the monoclinic crystal system P21/c space group, with molecules linked through N–H⋯O and N–H⋯N hydrogen bond interactions. This structural analysis is crucial for understanding the interactions that govern the compound's stability and reactivity (Tao et al., 2020).

Chemical Reactions and Properties

Methyl 3-amino-4-cyanothiophene-2-carboxylate undergoes various chemical reactions, including the formation of 2-carbamoyl-3-cycloalkylidenaminothiophenes when treated with cycloalkanones, illustrating its reactivity towards cycloaddition reactions and its potential as a versatile synthetic intermediate (Klemm et al., 1995).

Physical Properties Analysis

The physical properties of Methyl 3-amino-4-cyanothiophene-2-carboxylate derivatives, such as fluorescence, are of great interest due to their potential applications in optoelectronic devices. The study of these properties through experimental and computational methods provides insights into the relationship between the molecular structure and optoelectronic properties, enabling the design of materials with desired properties (Lugovik et al., 2017).

Chemical Properties Analysis

The reactivity of Methyl 3-amino-4-cyanothiophene-2-carboxylate with various reagents under different conditions highlights its versatility in organic synthesis. For example, its reaction with dmad demonstrates its ability to participate in the synthesis of polyfunctionalized quinolines, showcasing its utility in the construction of complex organic molecules (Tominaga et al., 1994).

Scientific Research Applications

  • Synthesis of Arylated Compounds : It serves as a substrate for the synthesis of N-arylated compounds using copper-mediated N-arylation with organoboron reagents. This method is practical and has good tolerance of functional groups (Rizwan et al., 2015).

  • Organic Synthesis and Catalysis : It is used in the synthesis of 4-arylsulfonyl-3-carboxamidothiophenes, indicating its utility in organic synthesis and potential in catalysis (Stephens et al., 1999).

  • Fluorescence Properties : Certain derivatives, such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, demonstrate unique fluorescence properties, suggesting applications in materials science and as probes in biochemical research (Guo Pusheng, 2009).

  • Pharmaceutical Applications : Compounds derived from methyl 3-amino-4-cyanothiophene-2-carboxylate show potential as inhibitors of poly(ADP-ribose)polymerase (PARP), which might enhance the effectiveness of cancer radiotherapy and chemotherapy (Shinkwin et al., 1999).

  • Photophysical Properties : Some synthesized derivatives exhibit unique photophysical properties with a strong dependence on molecular structures, which could be important for designing novel photonic materials (Lugovik et al., 2017).

  • Cancer Treatment : Certain functionalized compounds derived from methyl 3-amino-4-cyanothiophene-2-carboxylate have shown cytotoxic effects against various human tumor cell lines, indicating potential applications in developing anticancer drugs (Basu Baul et al., 2009).

Safety And Hazards

“Methyl 3-amino-4-cyanothiophene-2-carboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-amino-4-cyanothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-11-7(10)6-5(9)4(2-8)3-12-6/h3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWVEROSMGRHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380916
Record name methyl 3-amino-4-cyanothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-cyanothiophene-2-carboxylate

CAS RN

102123-28-4
Record name methyl 3-amino-4-cyanothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-4-cyanothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Cherif, A Agrebi, S Alves, C Baleizao… - Journal of Molecular …, 2020 - Elsevier
We prepared a series of substituted aminocyanopyrroles and another of aminocynaothiophenes. We describe an efficient new one-step synthetic strategy via the condensation of an …
Number of citations: 2 www.sciencedirect.com
A Correa, I Tellitu, E Domínguez, R SanMartin - Tetrahedron, 2006 - Elsevier
… According to the typical procedure, aminoester 3f was obtained from commercially available methyl 3-amino-4-cyanothiophene-2-carboxylate (2f) in 57% yield as a white solid after …
Number of citations: 62 www.sciencedirect.com

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